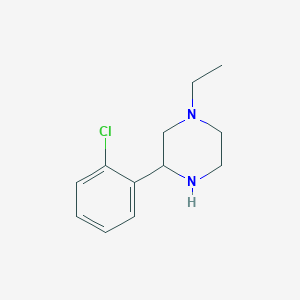

3-(2-Chlorophenyl)-1-ethylpiperazine

描述

Significance of the Piperazine (B1678402) Chemical Scaffold in Contemporary Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a multitude of therapeutic areas. nbinno.com Its significance stems from a combination of favorable physicochemical and structural properties. The piperazine moiety can readily form salts, which often improves the solubility and bioavailability of drug candidates. mdpi.com

The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, allowing chemists to fine-tune a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. nbinno.com This structural versatility has led to the incorporation of the piperazine core into a wide array of approved drugs, including agents for cancer, infectious diseases, and psychiatric disorders. ontosight.airesearchgate.net Piperazine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antidepressant, antihistaminic, antipsychotic, and antimicrobial effects. researchgate.netmdpi.com The flexible conformation of the piperazine ring also allows it to act as a versatile linker between different pharmacophores, further cementing its role as a cornerstone in modern drug design. mdpi.com

Overview of Substituted Phenylpiperazine Derivatives in Drug Discovery

Attaching a phenyl ring to one of the nitrogen atoms of the piperazine core creates the N-arylpiperazine or phenylpiperazine scaffold, a class of compounds with profound importance, particularly in neuroscience. mdpi.com These derivatives are known to interact with a variety of biological targets, especially central nervous system receptors. mdpi.com The nature and position of substituents on the phenyl ring can drastically alter the compound's pharmacological profile, including its binding affinity and selectivity for different receptors.

Phenylpiperazine derivatives are broadly categorized based on the substitution pattern on the aromatic ring. researchgate.net For instance, chlorophenylpiperazines, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), are well-studied psychoactive compounds known to act as non-selective serotonin (B10506) receptor agonists. researchgate.netnih.gov mCPP is also a known metabolite of several antidepressant drugs, including trazodone (B27368) and nefazodone. nih.govnih.gov

Research has shown that the position of the chlorine atom (ortho, meta, or para) on the phenyl ring significantly influences receptor binding. A study on chlorophenylpiperazine (B10847632) analogues as dopamine (B1211576) transporter (DAT) ligands revealed that these compounds displayed high affinity for DAT, with the specific substitution pattern determining selectivity. nih.gov This highlights the critical role that subtle structural modifications play in tailoring the biological activity of phenylpiperazine derivatives. nih.gov These compounds have been investigated for their potential in treating conditions ranging from depression and anxiety to cancer and psychostimulant addiction. mdpi.comnih.gov

Rationale for Comprehensive Academic Investigation of 3-(2-Chlorophenyl)-1-ethylpiperazine

While extensive research exists for the broader class of phenylpiperazines, this compound remains a largely unexplored molecule. The rationale for its detailed academic investigation is built upon the unique combination of its structural features, which suggests the potential for novel pharmacological activity.

Firstly, the presence of a 2-chlorophenyl group (an ortho-substituted ring) at the 3-position of the piperazine ring is noteworthy. Much of the existing research on chlorophenylpiperazines has focused on the meta-substituted isomer, mCPP. nih.gov The ortho position of the chlorine atom in this compound would impose distinct steric and electronic effects compared to its meta and para counterparts. This could lead to a unique conformational preference and, consequently, a different binding profile and selectivity for biological targets like serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters, or various G-protein coupled receptors.

Secondly, the N-ethyl substitution at the 1-position distinguishes it from many commonly studied N-methyl or N-unsubstituted piperazine derivatives. mdpi.com The N-ethyl group modifies the basicity and lipophilicity of the piperazine nitrogen, which can have a profound impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target receptors. N-ethylpiperazine itself is a key building block in the synthesis of numerous pharmaceuticals, underscoring the utility of this moiety in drug design. mdpi.comontosight.ai

The combination of these specific substitutions—an ortho-chlorophenyl group and an N-ethyl group—creates a chemical entity with a distinct profile. The data in the table below, derived from research on related compounds, illustrates how minor changes in the chloro-substituent's position can dramatically alter binding affinity at the dopamine transporter. nih.gov

| Compound | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |

|---|---|---|---|

| 1-(2-Chlorophenyl)-4-phenethylpiperazine | 56.32 | 130 | 0.43 |

| 1-(3-Chlorophenyl)-4-phenethylpiperazine | 6.47 | >10,000 | >1545 |

| 1-(4-Chlorophenyl)-4-phenethylpiperazine | 1.85 | 6 | 3.24 |

Given the high affinity and selectivity that can be achieved with specific substitution patterns on the phenylpiperazine scaffold, a comprehensive investigation into this compound is warranted. Such research would elucidate its synthesis, characterize its physicochemical properties, and, most importantly, screen its biological activity to uncover its potential as a novel therapeutic agent, likely with activity in the central nervous system.

Structure

2D Structure

3D Structure

属性

分子式 |

C12H17ClN2 |

|---|---|

分子量 |

224.73 g/mol |

IUPAC 名称 |

3-(2-chlorophenyl)-1-ethylpiperazine |

InChI |

InChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-5-3-4-6-11(10)13/h3-6,12,14H,2,7-9H2,1H3 |

InChI 键 |

KCUSNCLJEYORCP-UHFFFAOYSA-N |

规范 SMILES |

CCN1CCNC(C1)C2=CC=CC=C2Cl |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Chlorophenyl 1 Ethylpiperazine

Strategic Retrosynthetic Analysis of the 3-(2-Chlorophenyl)-1-ethylpiperazine Core Structure

Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.orgias.ac.in It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis begins by disconnecting the bonds to reveal key synthons, which are idealized fragments representing the reactivity needed for the forward synthesis. amazonaws.com

The primary disconnections for the this compound structure are at the C-N bonds of the piperazine (B1678402) ring and the C-N bond of the ethyl group. This leads to two main retrosynthetic pathways:

Pathway A: Piperazine ring formation followed by N-alkylation. This approach involves first constructing the 3-(2-chlorophenyl)piperazine core and then introducing the ethyl group onto the nitrogen at the 1-position. The key precursor is 3-(2-chlorophenyl)piperazine.

Pathway B: N-ethylpiperazine functionalization. This strategy starts with N-ethylpiperazine and introduces the 2-chlorophenyl group at the 3-position.

Further disconnection of the 3-(2-chlorophenyl)piperazine intermediate from Pathway A suggests precursors like 2-chloroaniline (B154045) and a dielectrophilic C4 synthon, such as bis(2-chloroethyl)amine. nih.govresearchgate.netresearchgate.net This is a common and traditional method for synthesizing N-arylpiperazines. nih.gov

| Target Molecule | Disconnection | Key Synthons/Precursors |

|---|---|---|

| This compound | C(piperazine)-N(ethyl) bond | 3-(2-Chlorophenyl)piperazine + Ethylating agent (e.g., ethyl bromide) |

| C(piperazine)-C(aryl) and N(piperazine)-C(piperazine) bonds | N-ethylpiperazine + 2-Chlorophenyl synthon | |

| 3-(2-Chlorophenyl)piperazine | N(piperazine)-C(aryl) and N(piperazine)-C(piperazine) bonds | 2-Chloroaniline + Bis(2-chloroethyl)amine |

Advanced Approaches for Stereoselective Piperazine Ring Construction

While traditional methods for piperazine synthesis often result in racemic mixtures, the development of stereoselective methods is crucial for producing enantiomerically pure compounds. nih.gov The stereocenter at the 3-position of this compound necessitates such advanced approaches.

Recent advancements have focused on the asymmetric synthesis of piperazine derivatives. mdpi.com These methods often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, a modular synthesis of 2,6-disubstituted piperazines has been developed utilizing an intramolecular hydroamination as the key step, starting from amino acids.

Another approach involves the diastereoselective synthesis of highly substituted piperazines. For example, a [3+3] dimerization of azomethines has been developed to produce highly substituted piperazines. rsc.org Furthermore, palladium-catalyzed asymmetric allylic alkylation has been successfully used for the enantioselective synthesis of piperazin-2-ones and piperazines. nih.gov One-pot three-component synthetic routes have also been reported to yield highly substituted and functionalizable piperazines with excellent stereoselectivity. nih.gov

Regioselective Functionalization Techniques for 2-Chlorophenyl and Ethyl Moieties Introduction

The synthesis of this compound requires precise control over the regioselectivity of the functionalization steps to ensure the correct placement of the 2-chlorophenyl and ethyl groups.

N-Alkylation Strategies for Ethyl Group Incorporation

The introduction of the ethyl group at the N1 position is typically achieved through N-alkylation of the 3-(2-chlorophenyl)piperazine intermediate. Several methods are available for this transformation. mdpi.com

Nucleophilic Substitution: This is a common method involving the reaction of the secondary amine of the piperazine ring with an ethyl halide (e.g., ethyl bromide or ethyl iodide) or an ethyl sulfonate in the presence of a base. mdpi.com The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Reductive Amination: This method involves the reaction of 3-(2-chlorophenyl)piperazine with acetaldehyde (B116499) in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.commdpi.com This approach offers mild reaction conditions and is often preferred for its efficiency.

Reduction of Carboxamides: An alternative route involves the acylation of the piperazine nitrogen with an acetyl group, followed by reduction of the resulting amide to the corresponding ethyl amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | Ethyl halide/sulfonate, Base | Wide availability of reagents. mdpi.com | Potential for over-alkylation, harsh conditions may be required. |

| Reductive Amination | Acetaldehyde, Reducing agent (e.g., NaBH₄) | Mild conditions, high yields. mdpi.commdpi.com | Requires a carbonyl compound. |

| Reduction of Carboxamides | Acetylating agent, Strong reducing agent (e.g., LiAlH₄) | Useful for specific substrates. mdpi.com | Requires a two-step process, use of strong reducing agents. |

Arylation Methods for 2-Chlorophenyl Group Attachment

The introduction of the 2-chlorophenyl group at the 3-position of the piperazine ring is a more challenging transformation. Direct C-H functionalization of the piperazine ring is an attractive but often difficult approach due to the presence of two nitrogen atoms. nih.govnih.gov

More commonly, the 2-chlorophenyl group is incorporated through the construction of the piperazine ring itself. The traditional method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine. nih.govresearchgate.netresearchgate.net In the context of this compound, this would involve a precursor that already contains the 2-chlorophenyl moiety.

Modern cross-coupling reactions provide powerful alternatives for the synthesis of N-arylpiperazines. nih.gov These include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-2-chlorobenzene) and a piperazine derivative is a versatile method for forming the C-N bond. nih.govmdpi.com

Ullmann-Goldberg Reaction: This copper-catalyzed reaction is another effective method for the arylation of amines, including piperazines. nih.gov

Aromatic Nucleophilic Substitution (SNAr): This method is applicable when the aromatic ring is activated by electron-withdrawing groups. mdpi.comnih.gov

Elucidation of Reaction Mechanisms and Pathway Optimization in this compound Synthesis

Optimizing the synthesis of this compound involves a deep understanding of the underlying reaction mechanisms to improve yields, reduce reaction times, and enhance product purity. For instance, in N-alkylation via nucleophilic substitution, the reaction proceeds through an SN2 mechanism, where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the ethylating agent. The choice of a non-polar aprotic solvent can facilitate this reaction.

In reductive amination, the reaction begins with the formation of an iminium ion intermediate from the reaction of the piperazine and acetaldehyde. This is then reduced by the hydride reagent to form the final product. The pH of the reaction medium is crucial for the formation of the iminium ion.

For the arylation step using Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the piperazine, deprotonation, and reductive elimination to yield the N-arylpiperazine and regenerate the catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of this process.

Microwave-assisted synthesis has emerged as a valuable tool for optimizing these reactions, often leading to significantly shorter reaction times and improved yields. mdpi.comnih.gov

Contemporary Analytical Techniques for Synthetic Product Characterization in Research

The characterization of this compound and its intermediates is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed for this purpose. ojp.govnih.govunodc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the number of protons on each carbon. Dynamic NMR studies can also be used to investigate conformational changes in the piperazine ring. nih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. ojp.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for separating and identifying components in a reaction mixture. ojp.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. ojp.gov Characteristic absorption bands can confirm the presence of C-H, C-N, and C-Cl bonds.

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its empirical formula. nih.govnih.gov

Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and to assess the purity of the final product.

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Molecular structure, connectivity, and conformation. nih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. ojp.govnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. ojp.gov |

| Elemental Analysis | Elemental composition and empirical formula. nih.govnih.gov |

| Chromatography (TLC, HPLC) | Reaction monitoring and purity assessment. |

Structure Activity Relationship Sar and Design Principles for 3 2 Chlorophenyl 1 Ethylpiperazine Analogues

Systematic Modification of the Piperazine (B1678402) Ring: Conformational and Substituent Effects

The piperazine ring is a cornerstone of many centrally active agents, often considered a "privileged scaffold" in medicinal chemistry. mdpi.com Its role extends beyond being a simple linker; it serves as a conformationally flexible scaffold that correctly orients the aryl group and the N-alkyl substituent for optimal receptor engagement. mdpi.com The basicity of its nitrogen atoms (typically the one distal to the aryl ring) is crucial, as protonation at physiological pH often facilitates a key ionic interaction with acidic amino acid residues, such as aspartate, in the binding sites of G-protein coupled receptors (GPCRs). mdpi.comnih.gov

Modifications to the piperazine ring itself can have profound effects on an analogue's activity. These modifications fall into two main categories: changes in conformation and the addition of substituents.

Conformational Constraints: The flexibility of the piperazine ring, which typically exists in a chair conformation, can be restricted to lock the molecule into a more receptor-favorable orientation. This can enhance binding affinity and selectivity. Replacing the piperazine with a more rigid bicyclic diamine system, for example, is a common strategy to probe the importance of a specific conformation for biological activity. However, this can sometimes lead to a loss of activity, highlighting the necessity of the piperazine scaffold's specific geometry and flexibility for certain targets. researchgate.net

Substituent Effects: Adding substituents directly onto the carbon atoms of the piperazine ring can influence both the steric and electronic properties of the molecule. Introducing small alkyl groups can create steric hindrance that may favor binding to one receptor subtype over another. The presence of such substituents can also alter the pKa of the nitrogen atoms, thereby affecting the crucial ionic interactions at the target site. Research on various piperazine-containing drugs demonstrates that even minor substitutions on the ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the compound. nih.gov

The fundamental importance of the piperazine moiety is often demonstrated when it is replaced entirely. Swapping the piperazine ring with acyclic linkers like ethylenediamine (B42938) or other heterocyclic systems frequently results in a dramatic decrease or complete loss of pharmacological activity, underscoring the piperazine's essential role as a structural and pharmacophoric element. researchgate.net

| Modification to Piperazine Ring | Predicted Effect on Activity | Rationale |

| Introduction of C-methyl group | Potential increase in selectivity | Creates steric bulk, which may be better accommodated by one receptor subtype over another. |

| Replacement with rigid bicyclic diamine | Potential increase or decrease in affinity | Locks conformation; affinity change depends on whether the rigid conformation is the "bioactive" one. |

| Replacement with morpholine | Likely decrease in activity | Alters basicity and hydrogen bonding capacity of the second nitrogen atom, disrupting key receptor interactions. |

| Replacement with homopiperazine | Potential change in selectivity and affinity | Increases the distance and alters the angle between the pharmacophoric elements. |

Exploration of Substitutions on the Ethyl Moiety and their Pharmacological Implications

The substituent at the N1 position of the piperazine ring—in this case, an ethyl group—plays a critical role in modulating the pharmacological profile. This part of the molecule often extends into a secondary binding pocket of the receptor, and its size, shape, and chemical nature can dictate both affinity and functional activity (i.e., agonist vs. antagonist).

SAR studies on N-arylpiperazines consistently show that varying the N-alkyl chain length directly impacts receptor binding. For many GPCRs, a specific chain length is optimal for activity.

Alkyl Chain Length: Modifying the ethyl group to a methyl, propyl, or butyl chain can probe the dimensions of the binding pocket. For instance, increasing the chain length from ethyl to butyl might enhance van der Waals interactions if the pocket is sufficiently large, thereby increasing affinity. Conversely, a shorter methyl group might fail to make these productive contacts, leading to weaker binding.

Introduction of Functional Groups: Replacing the ethyl group with more complex moieties can introduce new interactions with the receptor.

Acyl or Sulfonyl Groups: Introducing electron-withdrawing acyl or sulfonyl groups instead of an alkyl chain can significantly alter the basicity of the adjacent piperazine nitrogen and introduce potential hydrogen bond acceptor sites. nih.govresearchgate.net

Aromatic or Heteroaromatic Groups: Attaching a larger group, such as a phenyl or pyridyl ring via an alkyl linker, can allow the molecule to access deeper regions of the binding site or interact with additional amino acid residues, a concept utilized in the design of bitopic ligands. nih.gov

The flexibility and nature of this N1-substituent are key determinants of selectivity. For example, a short, simple alkyl chain like ethyl might permit binding to multiple related receptors, whereas a larger, more complex substituent may be sterically accommodated by only one receptor subtype, thus imparting high selectivity. researchgate.net

| N1-Substituent Modification (from Ethyl) | Predicted Impact on Receptor Affinity | Rationale |

| Shorten to Methyl | Likely decrease | Reduced van der Waals/hydrophobic interactions in the binding pocket. |

| Lengthen to Propyl/Butyl | Potential increase or decrease | Affinity change depends on the size and shape of the receptor's secondary pocket. |

| Introduce terminal hydroxyl (e.g., 2-hydroxyethyl) | Potential increase | Adds a hydrogen bond donor/acceptor group for new interactions. |

| Replace with Benzyl | Potential increase | Introduces an aromatic ring that can form π-π or hydrophobic interactions. |

Detailed Analysis of the 2-Chlorophenyl Substituent's Positional and Electronic Influence on Target Affinity and Selectivity

The N-aryl portion of the molecule is the primary recognition element for many target receptors. nih.govmdpi.com The nature and position of substituents on this phenyl ring are critical for tuning affinity and selectivity. In 3-(2-Chlorophenyl)-1-ethylpiperazine, the key feature is a chlorine atom at the ortho-position.

Positional Isomerism: The location of the chloro group dramatically influences how the molecule fits into the receptor's binding pocket.

Ortho-Position (2-Chloro): As in the parent compound, an ortho-substituent can force the phenyl ring to rotate at a specific angle relative to the piperazine ring. This fixed conformation may be ideal for fitting into the binding site of certain receptors. 3D-QSAR studies on related arylpiperazines have shown that substitution at the ortho position with an electronegative group is often favorable for high affinity at targets like serotonin (B10506) and alpha-1 adrenergic receptors. nih.gov

Meta-Position (3-Chloro): Moving the chlorine to the meta-position alters the molecule's electronic distribution and steric profile. This position is often crucial for determining selectivity between different receptor subtypes. For example, while an ortho-group might be tolerated by both 5-HT1A and α1 receptors, the steric and electronic requirements at the meta-position can differ significantly, allowing for the design of more selective ligands. nih.gov

Para-Position (4-Chloro): The para-position is frequently a sterically sensitive region. For many receptors, bulky substituents at this position are poorly tolerated, leading to a sharp decrease in binding affinity. nih.gov

Electronic Effects: The chlorine atom is an electron-withdrawing group, which influences the electron density of the phenyl ring and its ability to participate in π-π or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor. Replacing the chloro group with other substituents allows for a systematic exploration of these electronic effects.

Other Halogens (F, Br): Substituting chlorine with fluorine (more electronegative, smaller size) or bromine (less electronegative, larger size) can fine-tune both steric and electronic interactions.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): Introducing electron-donating groups would fundamentally alter the electronic character of the ring and its preferred interactions, likely changing the affinity and selectivity profile significantly.

| Phenyl Ring Modification | Predicted Effect on Affinity/Selectivity | Rationale |

| Move Cl to meta-position | Change in selectivity profile | The meta-position is often a key determinant for selectivity between receptor subtypes (e.g., 5-HT1A vs. α1). nih.gov |

| Move Cl to para-position | Likely decrease in affinity | The para-position is often sterically hindered in the binding pockets of many GPCRs. nih.gov |

| Replace 2-Cl with 2-F | Potential increase in affinity | Fluorine is a smaller, highly electronegative atom that can form favorable interactions without steric clash. |

| Replace 2-Cl with 2-CH₃ | Change in electronic and steric profile | Replaces an electron-withdrawing group with an electron-donating, hydrophobic group, altering binding interactions. |

Rational Design of Novel this compound Analogues for Specific Receptor Interactions

The SAR data gathered from systematic modifications provide a blueprint for the rational design of new analogues with enhanced potency, selectivity, and desired functional activity. The goal is to combine optimal features from each part of the molecule to achieve a specific therapeutic profile.

One powerful strategy is the design of bitopic ligands . This approach is particularly effective for GPCRs that possess a secondary, allosteric binding site in addition to the primary (orthosteric) binding site. In this model, the 2-chlorophenylpiperazine core would be designed to bind with high affinity to the orthosteric site. The N-ethyl moiety would then be replaced by a longer, flexible linker connected to another pharmacophoric group designed specifically to interact with the secondary binding site. This dual interaction can lead to exceptionally high affinity and receptor subtype selectivity, as the secondary sites often have a more unique structure than the highly conserved orthosteric sites. nih.gov

Another design principle involves conformational restriction . If SAR studies indicate that a particular flexible analogue binds in a specific folded conformation, new, more rigid analogues can be synthesized that are "locked" in this bioactive shape. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in affinity and selectivity.

Finally, scaffold hopping and bioisosteric replacement can be employed. Based on a deep understanding of the key interactions, the core piperazine or phenyl rings could be replaced with other chemical groups (bioisosteres) that maintain the essential electronic and steric properties required for binding but offer improved metabolic stability or other pharmacokinetic properties. For example, a benzothiazine scaffold might be introduced to mimic certain features of the chlorophenyl group while offering different chemistry. mdpi.com The ultimate aim of rational design is to leverage the foundational SAR to create novel chemical entities with precisely tailored interactions at their biological targets. nih.govresearchgate.net

Preclinical Pharmacological Profiling of 3 2 Chlorophenyl 1 Ethylpiperazine and Its Analogues

Exploration of Cellular Mechanisms of Action in Preclinical Models (excluding human clinical data)

The cellular mechanisms of action for arylpiperazine derivatives, a class to which 3-(2-Chlorophenyl)-1-ethylpiperazine belongs, are diverse and appear to be significantly influenced by the specific substitutions on the phenyl and piperazine (B1678402) rings. Preclinical research on analogues suggests potential interactions with several key central nervous system targets.

Analogues featuring a 3-chlorophenylpiperazine moiety have been investigated for their affinity and functional activity at various neurotransmitter receptors. For instance, a trazodone (B27368) analogue incorporating a 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- mdpi.comacs.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride structure demonstrated antagonism at both serotonin (B10506) 5-HT1A and 5-HT7 receptors in vitro. This dual antagonism is a characteristic shared by several modern psychoactive agents.

Furthermore, studies on other chlorophenylpiperazine (B10847632) derivatives have highlighted their potential to modulate dopaminergic systems. Certain N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives have been shown to possess high affinity for the dopamine (B1211576) D4 receptor subtype. This suggests that chlorophenylpiperazine compounds could influence dopaminergic neurotransmission, a key pathway in the pathophysiology of several neuropsychiatric disorders.

In the context of anticonvulsant activity, research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides has pointed towards a mechanism involving the modulation of ion channels. The most probable molecular mechanism for the most active compounds in this series was found to be an interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

The antinociceptive properties of some [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues have been linked to the noradrenergic and serotoninergic systems. The analgesic effects of these compounds were prevented by reserpine, a monoamine-depleting agent, indicating an indirect mechanism involving the release or modulation of norepinephrine (B1679862) and/or serotonin.

Table 1: Investigated Cellular Mechanisms of Action for Analogues of this compound

| Analogue Class | Investigated Cellular Target/Mechanism | Potential Therapeutic Implication |

| Trazodone Analogues | 5-HT1A and 5-HT7 receptor antagonism | Antidepressant, Anxiolytic |

| N-aryl-4-alkylpiperazines | High affinity for Dopamine D4 receptors | Antipsychotic |

| Pyrrolidine-2,5-dione Derivatives | Interaction with voltage-gated sodium and L-type calcium channels | Anticonvulsant, Neuropathic Pain |

| Pyridazinone Derivatives | Involvement of noradrenergic and/or serotoninergic systems | Analgesic |

Phenotypic Screening in Relevant Biological Systems

Analogues of this compound have been evaluated in a variety of phenotypic screens, primarily focused on central nervous system disorders. For instance, novel analogues of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride have been assessed in behavioral models relevant to schizophrenia. These studies in mice, which include open-field, rota-rod, and tail suspension tests, are designed to evaluate potential antipsychotic activity by measuring effects on locomotor activity, motor coordination, and despair-like behavior.

In the area of pain research, the antinociceptive effects of [(3-chlorophenyl)piperazinylpropyl]pyridazinone analogues were demonstrated in the mouse hot-plate test, a classic phenotypic screen for thermal pain. The ability of these compounds to increase the pain threshold in this model points to their potential as analgesics.

Furthermore, the anticonvulsant potential of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives was identified through screening in acute seizure models in mice, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models are well-established for identifying compounds with the potential to treat different types of seizures. The antinociceptive activity of promising anticonvulsant candidates from this series was also investigated in the formalin model of tonic pain, suggesting a potential application in neuropathic pain states.

Table 2: Phenotypic Screening of Analogues of this compound

| Analogue Class | Phenotypic Model | Observed Effect | Potential Therapeutic Area |

| Triazolopyridine Derivatives | Behavioral models in mice (open-field, rota-rod, tail suspension) | Modulation of locomotor activity and despair-like behavior | Schizophrenia |

| Pyridazinone Derivatives | Mouse hot-plate test | Increased pain threshold | Pain |

| Pyrrolidine-2,5-dione Derivatives | Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure tests in mice | Protection against seizures | Epilepsy |

| Pyrrolidine-2,5-dione Derivatives | Formalin model of tonic pain in mice | Reduction of pain response | Neuropathic Pain |

Computational and Theoretical Chemistry Investigations of 3 2 Chlorophenyl 1 Ethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, HOMO-LUMO, MEP)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions. Density Functional Theory (DFT) is a predominant method for these investigations, offering a balance between accuracy and computational cost. deu.edu.tr Studies on related chlorophenylpiperazine (B10847632) isomers and derivatives often employ DFT with basis sets like B3LYP/6-311++G(d,p) to optimize the molecular geometry and calculate various electronic parameters. deu.edu.trresearchgate.netbiointerfaceresearch.com

Electronic Properties and Reactivity Descriptors: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a small gap suggests high reactivity and polarizability. nih.gov For arylpiperazine structures, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO may be distributed across the entire molecule.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω), quantify the molecule's reactivity profile. nih.gov A molecule with high hardness is less reactive, whereas a soft molecule is more reactive. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP surface map is a vital tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov In a typical MEP map for a compound like 3-(2-Chlorophenyl)-1-ethylpiperazine, negative potential (red/yellow regions) would be concentrated around electronegative atoms like the chlorine atom and the nitrogen atoms of the piperazine (B1678402) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around hydrogen atoms, marking them as sites for nucleophilic attack. mdpi.com

| Parameter | Description | Typical Predicted Value/Observation for Arylpiperazines |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.26 to -0.27 eV nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.18 to -0.19 eV nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A lower energy gap signifies higher chemical reactivity. nih.govcolab.ws |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A large HOMO-LUMO gap corresponds to a "hard" molecule. mdpi.com |

| MEP Negative Sites | Electron-rich regions, susceptible to electrophilic attack. | Localized on nitrogen and chlorine atoms. nih.gov |

| MEP Positive Sites | Electron-poor regions, susceptible to nucleophilic attack. | Localized on hydrogen atoms. nih.gov |

Molecular Docking Simulations to Elucidate Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the specific molecular interactions driving recognition. nih.gov Arylpiperazine derivatives are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes. nih.govresearchgate.net

Docking studies on derivatives of 2-chlorophenylpiperazine have explored their interactions with various receptors. For instance, related compounds have been docked into the active sites of serotonin (B10506) receptors (like 5-HT1A), sigma receptors (S1R), and androgen receptors. nih.govresearchgate.netnih.gov These simulations reveal that the binding is typically governed by a combination of interactions:

Hydrogen Bonding: The protonated nitrogen of the piperazine ring often forms crucial hydrogen bonds with acidic residues (e.g., Aspartic Acid) in the receptor's active site. mdpi.com

Hydrophobic Interactions: The chlorophenyl ring engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the binding pocket. mdpi.com

The results of these simulations are often expressed as a docking score or binding energy (kcal/mol), which estimates the binding affinity. Lower scores typically indicate stronger binding. doi.org These studies are crucial for structure-activity relationship (SAR) analysis and for guiding the rational design of new, more potent ligands. nih.gov

| Ligand Class | Protein Target Example | Key Interacting Residues | Predicted Binding Affinity Range |

| Phenylpiperazine Derivatives | Serotonin 5-HT1A Receptor | Asp, Phe, Tyr, Trp researchgate.net | Ki values in the low nanomolar range (e.g., 4.8 nM, 12.1 nM) have been reported for optimized derivatives. researchgate.net |

| Chlorophenylpiperazine Analogs | Sigma-1 Receptor (S1R) | Glu, Tyr nih.gov | Ki values ranging from 3.2 to 434 nM have been found for various piperazine compounds. nih.gov |

| Quinazolinone-Piperazines | Anticancer Targets (e.g., Enzymes) | Met, Lys, Asp nih.govnih.gov | Good docking scores indicating potential potency have been reported. nih.gov |

| Benzothiazine-Piperazines | DNA-Topo II Complex | Asp, DNA bases mdpi.com | Binding energies around -63.2 kJ/mol have been calculated. mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the conformational stability of the docked pose and understanding the flexibility of both the ligand and the protein. nih.gov

For a ligand like this compound, an MD simulation typically runs for hundreds of nanoseconds. mdpi.com During the simulation, key metrics are monitored to evaluate stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation trajectory. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein, highlighting which residues are rigid and which are more mobile upon ligand binding. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds and other interactions identified in docking is tracked throughout the simulation to confirm their importance for stable binding. mdpi.com

MD simulations can reveal conformational changes in the receptor induced by ligand binding and can help identify crucial water molecules that may mediate interactions. nih.govnih.gov These simulations provide a more realistic and accurate assessment of the binding event than docking alone, confirming the stability of predicted binding modes and guiding further lead optimization. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism (excluding excretion data), and Permeation Characteristics

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADM (Absorption, Distribution, Metabolism) models provide rapid, cost-effective predictions of these properties, helping to identify potential liabilities early in the discovery process. isca.me Numerous online tools and software, such as SwissADME and pkCSM, are used for these predictions based on the molecule's structure. mdpi.comnih.gov

Absorption and Permeation: Predictions for gastrointestinal (GI) absorption and cell membrane permeability are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and polar surface area (PSA). mdpi.com The "BOILED-Egg" model is a common visual tool that predicts both GI absorption and blood-brain barrier (BBB) permeation. isca.me Arylpiperazines often show good predicted GI absorption. researchgate.net The potential for a compound to be a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) is also assessed, as this can limit absorption. mdpi.com

Distribution: Key distribution parameters include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins. For CNS-active compounds, BBB penetration is essential. Many arylpiperazine derivatives are predicted to be BBB-permeant. nih.gov

Metabolism: The primary focus of metabolism prediction is the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. mdpi.com In silico models predict whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions. mdpi.com

| ADM Parameter | Prediction Method/Model | Predicted Outcome for this compound |

| Gastrointestinal (GI) Absorption | BOILED-Egg Model, Lipinski's Rule of Five | High mdpi.comnih.gov |

| Blood-Brain Barrier (BBB) Permeation | BOILED-Egg Model, LogP/PSA values | Yes (Predicted to be CNS active) mdpi.comnih.gov |

| P-glycoprotein (P-gp) Substrate | Machine Learning Models | Likely No mdpi.com |

| CYP450 2D6 Inhibition | (Q)SAR Models | Likely Yes mdpi.com |

| CYP450 3A4 Inhibition | (Q)SAR Models | Likely Yes mdpi.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy for identifying new chemical entities with the potential for similar biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. dovepress.com

A pharmacophore model for an arylpiperazine target can be generated in two ways:

Ligand-Based: By aligning a set of known active molecules and extracting their common chemical features. ijper.org

Structure-Based: By analyzing the key interaction points between a ligand and its protein target in a crystal structure or a docked complex. mdpi.com

For a target of this compound, a typical pharmacophore model would likely include:

An Aromatic Ring (R) feature for the 2-chlorophenyl group.

A Hydrophobic (H) feature, also associated with the phenyl ring or the ethyl group.

A Positive Ionizable (P) feature for the basic nitrogen atom of the piperazine ring, which is protonated at physiological pH. nih.gov

Once a validated pharmacophore model is built, it is used as a 3D query to perform a virtual screen of large chemical databases (e.g., ZINC, ChemDiv, Maybridge). ijper.orgmdpi.com This process filters millions of compounds, identifying only those that match the pharmacophore's spatial and chemical constraints. The resulting "hits" can then be subjected to molecular docking and further computational analysis before being selected for chemical synthesis and biological testing, significantly accelerating the discovery of novel ligands. dovepress.com

Preclinical Metabolic Fate of 3 2 Chlorophenyl 1 Ethylpiperazine

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The stability of a compound is determined by measuring its rate of disappearance when incubated with these biological matrices.

For new chemical entities, understanding metabolic stability helps in ranking compounds and identifying those with favorable pharmacokinetic profiles. nih.gov These studies are commonly performed using liver microsomes to assess phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, or with hepatocytes to evaluate both phase I and phase II metabolic pathways. caymanchem.com The data generated, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo hepatic clearance. researchgate.net

Table 1: General Parameters in In Vitro Metabolic Stability Studies

| Parameter | Description | Test System |

| Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. | Hepatic Microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Hepatic Microsomes, Hepatocytes |

| Parent Compound Depletion | The percentage of the initial compound remaining over time. | Hepatic Microsomes, Hepatocytes |

Identification and Characterization of Major Metabolites of 3-(2-Chlorophenyl)-1-ethylpiperazine (e.g., Hydroxylated Products, Piperazine (B1678402) Ring Degradation)

Metabolite identification is crucial to understanding a drug's biotransformation pathways and identifying potentially active or toxic metabolites. For phenylpiperazine compounds, common metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety.

Although specific metabolites of this compound have not been documented, extensive research on its positional isomer, 1-(3-chlorophenyl)piperazine (B195711) (mCPP), provides valuable insights. Studies in rats have shown that mCPP is extensively metabolized. The primary metabolic routes are aromatic hydroxylation and degradation of the piperazine ring. nih.goveuropa.eu

Key metabolites identified for mCPP include:

Aromatic Hydroxylation: Two isomers of hydroxy-mCPP are formed. nih.gov These hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.goveuropa.eu

Piperazine Ring Degradation: This pathway leads to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline (B41212). nih.gov

Further Metabolism of Degradation Products: The 3-chloroaniline can undergo further hydroxylation to form two hydroxy-3-chloroaniline isomers. nih.gov These aniline (B41778) derivatives can also be acetylated. nih.gov

Given the structural similarities, it is plausible that this compound undergoes similar metabolic transformations, including hydroxylation of the 2-chlorophenyl ring and N-deethylation of the piperazine ring.

Table 2: Potential Metabolic Pathways for Phenylpiperazines based on mCPP Metabolism

| Metabolic Pathway | Potential Metabolites |

| Aromatic Hydroxylation | Hydroxylated phenylpiperazine derivatives |

| Piperazine Ring Fission | N-aryl ethylenediamine (B42938) derivatives, Chloroaniline |

| N-Dealkylation | N-dealkylated piperazine derivatives |

| Conjugation | Glucuronide and sulfate conjugates of hydroxylated metabolites |

| Acetylation | Acetylated aniline derivatives |

Determination of Cytochrome P450 Isoforms and Other Enzymes Involved in Biotransformation

Identifying the specific cytochrome P450 (CYP) isoforms responsible for a drug's metabolism is essential for predicting potential drug-drug interactions. Studies on mCPP have identified CYP2D6 as the primary enzyme responsible for its para-hydroxylation. nih.govnih.gov The involvement of CYP2D6 was confirmed through experiments using human liver microsomes, cDNA-expressed human CYP isoforms, and specific inhibitors like quinidine. nih.govnih.gov

Furthermore, the formation of mCPP from its parent drug, trazodone (B27368), is primarily mediated by CYP3A4. pharmgkb.org This indicates that different CYP isoforms can be involved in the metabolism of various parts of a larger molecule containing the phenylpiperazine scaffold. Other research on piperazine-based compounds has shown the involvement of a broader range of CYP enzymes, including CYP1A2, CYP2C19, and CYP3A4, in their metabolism. researchgate.net

For this compound, it is likely that its metabolism also involves one or more of these major CYP isoforms. The ethyl group on the piperazine nitrogen may be a target for N-deethylation, a reaction often catalyzed by CYP enzymes. The 2-chloro substitution on the phenyl ring will also influence which CYP isoform is predominantly involved in its aromatic hydroxylation.

Table 3: Cytochrome P450 Isoforms Implicated in Phenylpiperazine Metabolism

| CYP Isoform | Role in Metabolism of Related Compounds (e.g., mCPP) |

| CYP2D6 | Primarily responsible for the p-hydroxylation of mCPP. nih.govnih.gov |

| CYP3A4 | Involved in the formation of mCPP from trazodone. pharmgkb.org |

| CYP1A2 | Implicated in the metabolism of other piperazine-containing compounds. researchgate.net |

| CYP2C19 | Implicated in the metabolism of other piperazine-containing compounds. researchgate.net |

Comparative Metabolism Studies with Related Phenylpiperazine Isomers

The position of the chlorine atom on the phenyl ring can significantly influence the metabolic profile of phenylpiperazine derivatives. As detailed above, the metabolism of the meta-isomer, 1-(3-chlorophenyl)piperazine (mCPP), is well-characterized.

The primary metabolic pathways for mCPP involve hydroxylation of the phenyl ring and degradation of the piperazine moiety. nih.gov CYP2D6 is the key enzyme for the hydroxylation of mCPP. nih.gov

While direct comparative studies involving this compound (the ortho-isomer) are not available, it is known that the position of a halogen substituent can affect the rate and site of metabolism. For example, the electronic properties and steric hindrance imposed by the chlorine atom at the ortho position may favor or hinder certain metabolic pathways compared to the meta position. The presence of the ethyl group on the piperazine nitrogen in the target compound also introduces an additional site for metabolism (N-deethylation) that is absent in mCPP.

General studies on phenylpiperazines show that they can inhibit various CYP450 isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each analogue having a different inhibitory profile. researchgate.net This highlights the importance of characterizing the specific metabolic profile and drug-drug interaction potential for each individual compound within this class.

Advanced Analytical Methodologies for Research on 3 2 Chlorophenyl 1 Ethylpiperazine and Its Metabolites

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

High-resolution chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstone for the separation and quantification of 3-(2-Chlorophenyl)-1-ethylpiperazine and its related metabolites. These methods offer high sensitivity and specificity, making them indispensable for preclinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely favored for its applicability to a broad range of compounds, including polar and non-volatile metabolites. semanticscholar.org For piperazine (B1678402) derivatives, reverse-phase chromatography is commonly employed. The development of an LC-MS/MS method would involve optimizing chromatographic conditions to achieve separation from endogenous matrix components and potential metabolites. bjmu.edu.cntaylorandfrancis.com Electrospray ionization (ESI) in positive mode is typically effective for piperazine compounds, which readily form protonated molecules [M+H]⁺. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov The use of stable isotopically labeled internal standards is recommended to ensure the highest level of confidence in the results. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While it is a standard for systematic toxicological analysis, piperazine derivatives may require derivatization to improve their chromatographic properties and thermal stability. semanticscholar.orgnih.gov GC-MS methods have been successfully developed for various piperazine-based drugs, allowing for the separation of isomers and the identification of metabolites in biological samples like urine. nih.govrsc.org A typical GC-MS analysis involves a liquid-liquid extraction step, followed by derivatization (e.g., acetylation) and analysis using a capillary column. nih.gov

Table 1: Illustrative Chromatographic Parameters for Analysis of Related Piperazine Compounds

| Parameter | LC-MS/MS (for mCPP) semanticscholar.org | GC-MS (for mCPP) nih.gov |

|---|---|---|

| Column | Synergi C18 | HP-5MS capillary column |

| Mobile Phase/Carrier Gas | Gradient elution with acetonitrile (B52724) and water (containing formic acid) | Helium |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Full Scan |

| Sample Preparation | Protein precipitation or liquid-liquid extraction | Acid hydrolysis, liquid-liquid extraction, acetylation |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Metabolite Structural Elucidation

The identification of metabolites is a critical step in drug development, providing insights into biotransformation pathways. The combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive approach for the unambiguous structural elucidation of novel metabolites. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, provide accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites. taylorandfrancis.com Tandem mass spectrometry (MS/MS) experiments are used to generate fragmentation patterns. xml-journal.net The fragmentation of the piperazine ring and the substituted phenyl ring provides structural clues. xml-journal.netresearchgate.net For phenylpiperazines, characteristic cleavages within the piperazine ring are commonly observed. xml-journal.net Based on studies of related compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP), expected metabolic pathways for this compound include N-dealkylation, hydroxylation of the aromatic ring, and degradation of the piperazine moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy gives detailed information about the connectivity of atoms. rsc.orgnih.gov Following isolation of a metabolite, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine its precise structure. mdpi.com For instance, the appearance of new signals in the aromatic region of a ¹H NMR spectrum could indicate aromatic hydroxylation, and the precise position of the new substituent can be confirmed with HMBC correlations. Temperature-dependent NMR studies can also provide information on the conformational behavior of the piperazine ring. rsc.orgrsc.org

Table 2: Potential Metabolites of this compound and Key Analytical Signatures

| Potential Metabolic Transformation | Expected Metabolite Structure | Key MS Signature | Key NMR Signature |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-3-(2-chlorophenyl)-1-ethylpiperazine | Mass shift of +16 Da | New signals in the aromatic region; change in splitting patterns |

| N-Deethylation | 3-(2-Chlorophenyl)piperazine | Mass shift of -28 Da | Disappearance of ethyl group signals |

| Piperazine Ring Opening | N-(2-chlorophenyl)ethylenediamine derivative | Characteristic fragmentation of the opened ring | Appearance of primary/secondary amine signals and altered aliphatic signals |

Capillary Electrophoresis (CE) for Isomer Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to chromatographic methods, particularly for the challenging separation of isomers. researchgate.netmdpi.com In the context of this compound, CE is highly valuable for separating it from its positional isomers, such as 3-(3-chlorophenyl)- and 3-(4-chlorophenyl)-1-ethylpiperazine, which could be present as impurities from the synthesis process.

The separation mechanism in CE is based on the differential migration of analytes in an electric field. For neutral or similarly charged isomers, separation can be achieved by adding chiral selectors or other modifiers to the background electrolyte (BGE). Cyclodextrins are commonly used additives that form transient diastereomeric complexes with the analytes, allowing for their separation. nih.govmdpi.com A study on the separation of chlorophenylpiperazine (B10847632) isomers demonstrated that an optimized BGE containing α-cyclodextrin at a low pH provided excellent resolution. nih.gov This methodology could be adapted for the quality control of this compound to ensure isomeric purity.

Table 3: Optimized Capillary Electrophoresis Conditions for Separation of Chlorophenylpiperazine Isomers nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Uncoated fused-silica (e.g., 60 cm length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 20 mmol/L phosphoric acid with 10 mmol/L α-cyclodextrin, pH adjusted to 2.5 |

| Voltage | 25 kV |

| Temperature | 25°C |

| Detection | UV spectrophotometry (e.g., at 236 nm) |

Development and Validation of Bioanalytical Assays for Preclinical Sample Analysis

Before a new chemical entity can be evaluated in preclinical pharmacokinetic studies, a validated bioanalytical method is required to ensure the reliability of the data generated. nih.gov The development and validation of such an assay for this compound in biological matrices (e.g., rat plasma) must follow stringent guidelines. researchgate.net

The process begins with method development, typically using LC-MS/MS, where parameters such as sample extraction (e.g., protein precipitation, liquid-liquid extraction), chromatographic conditions, and mass spectrometric settings are optimized for the analyte and internal standard. nih.gov

Once developed, the method undergoes a full validation to assess its performance. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The concentration range over which the assay is accurate and precise. nih.gov

Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the reproducibility of the results. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process. researchgate.net

Matrix Effect: The influence of matrix components on the ionization of the analyte. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability). researchgate.net

Table 4: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy (RE %) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision (CV %) | ≤15% (≤20% at LLOQ) |

| Stability | Analyte concentration within ±15% of the initial concentration |

Impurity Profiling and Method Development for Synthesis Optimization

Controlling impurities in an active pharmaceutical ingredient (API) is critical. Impurity profiling involves the identification and quantification of each potential impurity in the final compound. For this compound, impurities can arise from starting materials, by-products of the reaction, or degradation products.

Table 5: Potential Process-Related Impurities and Suitable Analytical Techniques

| Potential Impurity | Origin | Recommended Analytical Technique |

|---|---|---|

| Piperazine | Starting material | HPLC-UV after derivatization, Ion Chromatography |

| 1-Ethylpiperazine | Starting material/reagent | GC-FID |

| 1,2-Dichlorobenzene | Starting material | GC-MS |

| Isomeric (3- or 4-chlorophenyl) piperazines | Impurity in starting material/Side-reaction | Capillary Electrophoresis, HPLC-UV/MS |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-1-ethylpiperazine, and how can researchers optimize reaction conditions?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves introducing substituents (e.g., chlorophenyl groups) to the piperazine backbone using reagents like HOBt and TBTU for amide bond formation, as seen in analogous piperazine derivatives . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and stoichiometric ratios of reactants (1:1.1 molar ratio of amine to carboxylic acid) to enhance yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Techniques include:

- NMR spectroscopy : Analyze chemical shifts for the ethyl group (~δ 1.2 ppm for CH3) and aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) .

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for structurally related 1-(2-fluorophenyl)piperazine derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 239.1) .

Q. What in vitro assays are suitable for initial structure-activity relationship (SAR) studies of this compound?

- Use receptor binding assays (e.g., serotonin or dopamine receptors) to assess affinity changes when modifying substituents. For example, replacing the ethyl group with bulkier alkyl chains may alter selectivity, as observed in SAR studies of 1-[[2-(4-chlorophenyl)cyclohexenyl]methyl]piperazine derivatives . Dose-response curves (1 nM–10 µM) and IC50 calculations are critical for comparing analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

- Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Purity validation : Use HPLC (≥95% purity threshold) and elemental analysis .

- Standardized protocols : Adopt consensus assays (e.g., NIH’s Psychoactive Drug Screening Program) .

- Meta-analysis : Compare data from public repositories like the Protein Data Bank to identify trends .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradient) after each step reduces side products .

- Catalytic optimization : Use Pd/C for hydrogenation or phase-transfer catalysts for alkylation .

- Scale-up adjustments : Maintain low temperatures (–20°C) during sensitive steps (e.g., nitro group reduction) to prevent decomposition .

Q. How can computational models predict the pharmacokinetic properties of this compound?

- Tools like MOE (Molecular Operating Environment) calculate:

- Lipophilicity (LogP) : Predicted ~3.2, indicating moderate blood-brain barrier penetration .

- Metabolic stability : CYP450 isoform interactions (e.g., CYP2D6 inhibition risk) via docking simulations .

- Solubility : ESOL model estimates ~0.1 mg/mL, suggesting formulation challenges . Validate with in vitro hepatocyte assays and PAMPA permeability tests .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。